Cas no 63485-50-7 (methyl cis-3-hydroxycyclobutanecarboxylate)

methyl cis-3-hydroxycyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
-
- cis-Methyl 3-hydroxycyclobutanecarboxylate
- 3-Hydroxy-1-cyclobutancarbonsaeuremethylester
- Methyl cis-3-hydroxycyclobutanecarboxylate
- cis-3-Hydroxycyclobutanecarboxylic acid methyl ester
- Methyl 3-hydroxycyclobutanecarboxylate
- trans-Methyl 3-hydroxycyclobutanecarboxylate
- methyl 3-hydroxycyclobutane-1-carboxylate
- METHYL TRANS-3-HYDROXYCYCLOBUTANECARBOXYLATE
- 3-Hydroxy-cyclobutanecarboxylic acid methyl ester
- Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
- cis-3-hydroxy-cyclobutanecarboxylic acid methyl ester
- DS-5922
- Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
- CS-0043491
- EN300-205322
- BYKHAEUVLSBWSU-SYDPRGILSA-N
- trans 3-hydroxy-cyclobutanecarboxylic acid methyl ester
- methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate
- Cis-methyl-3-hydroxycyclobutane-1-carboxylate
- MFCD18483114
- PB33903
- CIS-METHYL3-HYDROXYCYCLOBUTANECARBOXYLATE
- Methyl trans-3-hydroxycyclobutane-1-carboxylate
- CS-W004965
- DS-8378
- (1S,3S)-METHYL 3-HYDROXYCYCLOBUTANECARBOXYLATE
- J-522177
- AKOS006272248
- 63485-51-8
- AKOS006373498
- DB-096418
- EN300-7064177
- DB-352142
- SCHEMBL10225955
- SCHEMBL398333
- DTXSID801220213
- PB16819
- SY039196
- EN300-6958646
- SCHEMBL398511
- CS-0044067
- MFCD00512755
- SY099839
- MFCD18483124
- SCHEMBL398332
- methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate
- PB11695
- 4934-99-0
- BYKHAEUVLSBWSU-URHBZAFASA-N
- trans-3-hydroxy-cyclobutanecarboxylic acid methyl ester
- trans-3-Hydroxycyclobutanecarboxylic acid methyl ester
- AKOS006373497
- DS-15690
- SY035882
- 63485-50-7
- BYKHAEUVLSBWSU-UHFFFAOYSA-N
- Methyl cis-3-hydroxycyclobutane-1-carboxylate
- A827703
- SCHEMBL12030307
- DTXCID401651513
- 842-729-4
- 814-003-7
- NCA48550
- NCA48551
- methyl cis-3-hydroxycyclobutanecarboxylate
-
- MDL: MFCD18483124
- インチ: 1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3
- InChIKey: BYKHAEUVLSBWSU-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C(=O)OC([H])([H])[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 130.062994177g/mol
- どういたいしつりょう: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.232
- ふってん: 190 ºC
- フラッシュポイント: 76 ºC
methyl cis-3-hydroxycyclobutanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB454154-1 g |
Methyl cis-3-hydroxycyclobutanecarboxylate, 95%; . |
63485-50-7 | 95% | 1g |
€86.60 | 2023-07-18 | |
abcr | AB454154-5 g |
Methyl cis-3-hydroxycyclobutanecarboxylate, 95%; . |
63485-50-7 | 95% | 5g |
€180.20 | 2023-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-1g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 1g |
¥90.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114131-10g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 98% | 10g |
¥683.00 | 2024-05-05 | |
Cooke Chemical | BD0152032-10g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 10g |
RMB 1259.20 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89070-1g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 1g |
¥212.0 | 2022-04-27 | |
eNovation Chemicals LLC | D322033-1g |
Methyl Cis-3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 1g |
$520 | 2024-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-5g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 5g |
¥348.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-10g |
cis-Methyl 3-hydroxycyclobutanecarboxylate |
63485-50-7 | 95% | 10g |
¥683.0 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176998-10g |
methyl cis-3-hydroxycyclobutanecarboxylate |
63485-50-7 | 97% | 10g |
¥3,503.00 | 2021-05-24 |
methyl cis-3-hydroxycyclobutanecarboxylate 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
7. Back matter
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
methyl cis-3-hydroxycyclobutanecarboxylateに関する追加情報
Methyl cis-3-hydroxycyclobutanecarboxylate (CAS No. 63485-50-7): A Comprehensive Overview
Methyl cis-3-hydroxycyclobutanecarboxylate, identified by its CAS number 63485-50-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its cyclobutane ring substituted with a hydroxyl group and a carboxylate ester, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The molecular structure of methyl cis-3-hydroxycyclobutanecarboxylate consists of a cyclobutane core with a hydroxyl group at the 3-position and a carboxylate ester at the 1-position. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry. The presence of the hydroxyl group enhances its solubility in polar solvents, while the ester functionality allows for further derivatization, enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in cycloalkane derivatives due to their potential as pharmacophores in drug design. The rigid structure of the cyclobutane ring provides stability to molecular frameworks, which can be advantageous in developing drugs with improved bioavailability and reduced metabolic degradation. Methyl cis-3-hydroxycyclobutanecarboxylate has been explored as a building block in the synthesis of various bioactive compounds, including those with anti-inflammatory, analgesic, and antimicrobial properties.
One of the most compelling aspects of methyl cis-3-hydroxycyclobutanecarboxylate is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to create derivatives that interact selectively with biological targets. For instance, studies have demonstrated its utility in designing molecules that modulate enzyme activity, particularly those involved in metabolic pathways relevant to diseases such as diabetes and cancer. The hydroxyl group serves as a point for hydrogen bonding interactions, enhancing binding affinity to protein targets.
The pharmaceutical industry has also explored methyl cis-3-hydroxycyclobutanecarboxylate as a precursor for developing new drug candidates. Its cyclobutane core provides a scaffold that can be modified to optimize pharmacokinetic properties. Additionally, the ester functionality allows for easy introduction of various substituents, enabling fine-tuning of biological activity. This flexibility has made it a popular choice for medicinal chemists seeking to develop innovative treatments for a wide range of conditions.
Beyond pharmaceutical applications, methyl cis-3-hydroxycyclobutanecarboxylate has shown promise in material science. Its unique chemical properties make it suitable for use in polymer synthesis, where it can contribute to the development of advanced materials with enhanced durability and functionality. The compound's ability to undergo controlled reactions under mild conditions also makes it attractive for green chemistry initiatives aimed at reducing environmental impact.
The synthesis of methyl cis-3-hydroxycyclobutanecarboxylate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as stereoselective synthesis are particularly important given the optical activity associated with this compound.
In conclusion, methyl cis-3-hydroxycyclobutanecarboxylate (CAS No. 63485-50-7) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in pharmaceuticals, materials science, and organic chemistry. As our understanding of its properties continues to evolve, so too will its applications, driving innovation and progress in these fields.
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